(2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
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Overview
Description
(2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is an organic compound characterized by a complex structure that includes a furan ring, a quinazolinone moiety, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan-containing reagents.
Formation of the Enenitrile Moiety: The final step involves the formation of the enenitrile group, which can be accomplished through a Knoevenagel condensation reaction between the furan-quinazolinone intermediate and a nitrile-containing aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.
Reduction: The nitrile group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The quinazolinone moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, peracetic acid.
Reduction: Pd/C, hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Furan epoxides.
Reduction: Amino derivatives.
Substitution: Substituted quinazolinones.
Scientific Research Applications
Chemistry
In organic synthesis, (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It could be investigated for its pharmacological properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities. The presence of the quinazolinone moiety is particularly noteworthy, as this structure is found in several drugs.
Industry
In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its conjugated system and functional groups make it a candidate for use in organic electronics or as a precursor for polymer synthesis.
Mechanism of Action
The mechanism by which (2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrile group could act as a reactive site for binding to biological targets, while the quinazolinone moiety could interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
(2Z)-3-(furan-2-yl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile: shares similarities with other quinazolinone derivatives and furan-containing compounds.
Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one, which are known for their diverse biological activities.
Furan Derivatives: Compounds such as furfural and furan-2-carboxylic acid, which are used in various chemical syntheses.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring, a quinazolinone moiety, and a nitrile group. This combination provides a versatile scaffold for chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(Z)-3-(furan-2-yl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2/c16-9-10(8-11-4-3-7-20-11)14-17-13-6-2-1-5-12(13)15(19)18-14/h1-8H,(H,17,18,19)/b10-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGPKXVKZCGQCO-NTMALXAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(=CC3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C(=C\C3=CC=CO3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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